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Compound of Interest

Compound Name: Strontium-86

Cat. No.: B083252 Get Quote

Welcome to the technical support center for troubleshooting memory effects in Multi-Collector

Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for strontium (Sr) analysis. This

guide is designed for researchers, scientists, and drug development professionals to quickly

diagnose and resolve issues related to strontium carryover, ensuring accurate and precise

isotopic measurements.

Frequently Asked Questions (FAQs)
Q1: What are the common symptoms of strontium memory effects in my MC-ICP-MS analysis?

A1: The primary symptoms of strontium memory effects include:

Elevated Baselines: Higher than normal strontium signals in blank or rinse solutions.

Poor Precision and Accuracy: Inaccurate and imprecise measurements of your samples and

standards.

Inaccurate Isotope Ratios: Skewed strontium isotope ratios due to residual strontium from

previous high-concentration samples.

Carryover Between Samples: The signal from a high-concentration sample affecting the

subsequent low-concentration sample.

Distorted Peak Shapes: Tailing peaks for strontium isotopes.[1]
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Q2: What are the primary sources of strontium memory in an MC-ICP-MS system?

A2: Strontium memory can originate from various components of the sample introduction

system. The most common sources are:

Sample Introduction System: The nebulizer, spray chamber, and injector torch are primary

sites for strontium deposition.

Interface Cones: The sampler and skimmer cones are exposed to the plasma and can

accumulate strontium deposits.[1][2]

Tubing: Peristaltic pump tubing and sample uptake lines can adsorb strontium, which then

slowly leaches out.

Autosampler Probe: If not adequately rinsed, the autosampler probe can be a significant

source of carryover.

Q3: How can I minimize strontium memory effects during my analytical sequence?

A3: To minimize memory effects, consider the following best practices:

Analyze Samples from Low to High Concentration: When possible, arrange your sample

queue to run lower concentration samples before higher concentration ones.

Implement Rigorous Washout Procedures: Use an effective rinse solution and allow for

sufficient washout time between samples. A typical starting point is a 2-5% nitric acid

solution.

Optimize Rinse Times: Empirically determine the necessary rinse time by monitoring the

strontium signal in the rinse solution until it returns to a stable, low baseline.

Use a Dedicated Rinse Port: If using an autosampler, dedicate a specific, clean rinse port to

minimize cross-contamination.

Regularly Maintain and Clean Components: Follow a routine maintenance schedule for

cleaning the sample introduction system and interface cones.[1][2]

Q4: What are the recommended rinse solutions for effective strontium washout?
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A4: The most common and effective rinse solution is dilute nitric acid (HNO₃).

Standard Rinse: A 2-5% (v/v) solution of high-purity nitric acid is typically effective for routine

analyses.

For Stubborn Memory: For persistent strontium memory, a slightly higher concentration of

nitric acid (up to 10%) can be used for a short duration, followed by the standard rinse

solution.

Complex Matrices: If your samples are in a complex matrix, it is best to match the acid

composition of your rinse solution to your sample matrix to ensure efficient cleaning.

Troubleshooting Guides
Issue 1: Persistently High Strontium Background
If you observe a consistently high strontium background that does not decrease with standard

rinsing procedures, follow this guide.

Step 1: Identify the Source of Contamination

Isolate the Sample Introduction System: Introduce the rinse solution directly into the

nebulizer, bypassing the autosampler and uptake tubing. If the background drops, the

contamination is likely in the autosampler probe or tubing.

Check the Rinse Solution: Analyze a fresh batch of your rinse solution to ensure it is not

contaminated.

Inspect the Sample Introduction Components: Visually inspect the nebulizer, spray chamber,

and torch for any visible deposits.

Step 2: Systematic Cleaning

If the source is not immediately obvious, a systematic cleaning of the sample introduction

system is necessary. Follow the detailed cleaning protocols outlined in the "Experimental

Protocols" section below. It is recommended to clean the components in the following order:

Peristaltic pump tubing and sample uptake lines.
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Nebulizer and spray chamber.

Injector torch.

Sampler and skimmer cones.

Troubleshooting Flowchart for High Strontium Background
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Start: Persistently High Sr Background

Analyze fresh rinse solution.
Is background still high?

Rinse solution is contaminated.
Prepare fresh solution.

No

Bypass autosampler.
Introduce rinse directly to nebulizer.

Is background still high?

Yes

Contamination in autosampler probe or tubing.
Clean/replace components.

No

Contamination in sample introduction system.
Proceed to systematic cleaning.

Yes

1. Clean/replace pump and uptake tubing.

2. Clean nebulizer and spray chamber.

3. Clean injector torch.

4. Clean sampler and skimmer cones.

Problem Resolved

Click to download full resolution via product page

Caption: Troubleshooting workflow for high strontium background.
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Issue 2: Sample-to-Sample Carryover
If you observe that a high-concentration strontium sample is affecting the results of the

subsequent sample, use this guide.

Step 1: Quantify the Carryover

Analyze a high-concentration strontium standard.

Immediately follow with a series of blank or rinse solution analyses.

Monitor the strontium signal in the blanks to determine how many rinses and how much time

is required for the signal to return to the baseline.

Step 2: Optimize Washout Parameters

Increase Rinse Time: Extend the duration of the rinse step between samples in your

analytical sequence.

Increase Rinse Solution Flow Rate: A higher flow rate can more effectively remove adsorbed

strontium.

Use a More Aggressive Rinse Solution: If a 2-5% nitric acid rinse is insufficient, consider a

brief rinse with a higher concentration, followed by your standard rinse to re-equilibrate the

system.

Step 3: Evaluate Sample Introduction Components

Tubing Material: Certain tubing materials can be more prone to adsorption. Consider testing

different types of peristaltic pump tubing.

Spray Chamber Design: Some spray chamber designs may have longer washout times than

others.

Experimental Protocols
Protocol 1: Cleaning of Interface Cones (Sampler and
Skimmer)
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This protocol describes a three-tiered approach to cleaning the interface cones, from a gentle

clean for routine maintenance to a more aggressive procedure for significant contamination.

Materials:

High-purity deionized water

2% Citranox solution (or equivalent laboratory detergent)

2-5% high-purity nitric acid (HNO₃)

Cotton swabs

Ultrasonic bath

Beakers

Procedure:
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Cleaning Level
Step 1: Initial
Rinse & Soak

Step 2:
Mechanical
Cleaning

Step 3:
Sonication

Step 4: Final
Rinse & Dry

Light (Routine)

Rinse cones with

deionized water.

Soak in 2%

Citranox solution

for 10 minutes.[3]

Gently wipe both

sides of the

cones with a

cotton swab

dipped in the

Citranox solution.

Sonicate in

deionized water

for 2 minutes.

Repeat 3 times

with fresh water

each time.[3][4]

Thoroughly rinse

with deionized

water and allow

to air dry or blow

dry with clean

argon or

nitrogen.

Moderate

Rinse cones with

deionized water.

Soak in 2%

Citranox solution.

Gently wipe both

sides of the

cones with a

cotton swab

dipped in the

Citranox solution.

Place cones in a

2% Citranox

solution and

sonicate for 4

minutes. Follow

with sonication in

deionized water

for 2 minutes

(repeat 3 times

with fresh water).

[3][4]

Thoroughly rinse

with deionized

water and allow

to air dry or blow

dry with clean

argon or

nitrogen.

Severe

Rinse cones with

deionized water.

Soak in 2-5%

nitric acid for 5

minutes (do not

exceed 5

minutes).[3][4]

Gently wipe both

sides of the

cones with a

cotton swab

dipped in the

nitric acid

solution.

Sonicate in

deionized water

for 2 minutes.

Repeat at least 3

times with fresh

water to ensure

all acid is

removed.[3][4]

Thoroughly rinse

with deionized

water and allow

to air dry or blow

dry with clean

argon or

nitrogen.

Important Note: Excessive cleaning, especially with nitric acid, can shorten the lifetime of the

cones.[3]

Workflow for Interface Cone Cleaning
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Light Cleaning Protocol

Moderate Cleaning Protocol

Severe Cleaning Protocol

Start: Cone Cleaning Assess Contamination Level

Light

Moderate

Severe

Soak in 2% Citranox (10 min)

Soak in 2% Citranox

Soak in 2-5% HNO3 (max 5 min)

Wipe with swab Sonicate in DI water (3x)

Rinse and DrySonicate in 2% Citranox (4 min) Sonicate in DI water (3x)

Wipe with swab Sonicate in DI water (3x)

Click to download full resolution via product page

Caption: Workflow for cleaning MC-ICP-MS interface cones.

Protocol 2: Cleaning of Nebulizer and Spray Chamber
Materials:

High-purity deionized water

5% nitric acid (HNO₃)

Detergent solution (e.g., 25% Fluka RBS-25 or Triton X-100)

Methanol

Nebulizer cleaning tool (for backflushing)

Procedure for Nebulizer:

Never sonicate the nebulizer or use a wire to clear blockages.[5]
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Routine Cleaning: Backflush the nebulizer with deionized water, followed by methanol, using

a dedicated cleaning tool.

For Blockages or Deposits:

Soak the nebulizer in 5% nitric acid for approximately 30 minutes.

Backflush with the cleaning solution.

Rinse thoroughly by backflushing with deionized water.

Procedure for Spray Chamber:

Routine Cleaning:

Soak the spray chamber in a 5% nitric acid solution for at least 30 minutes.[5]

Rinse thoroughly with deionized water and allow to dry.

For Poor Precision or Visible Droplets:

Soak the spray chamber overnight in a 25% detergent solution.[5][6]

Rinse thoroughly with deionized water and allow to dry completely before reinstallation.

Quantitative Data on Washout Efficiency
While specific quantitative data for strontium washout is highly dependent on the instrument,

sample matrix, and concentration levels, the following table provides a general guideline for

expected washout performance with different rinse solutions. Users should perform their own

washout tests to determine the optimal parameters for their specific application.
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Rinse Solution
Typical Washout
Time for High Sr

Expected
Background
Reduction

Notes

2% Nitric Acid 2-5 minutes

Returns to baseline

for moderately high Sr

concentrations.

Standard for most

applications.

5% Nitric Acid 1-3 minutes

Faster return to

baseline than 2%

nitric acid.

Good for more

persistent memory

effects.

10% Nitric Acid (short

rinse)
< 1 minute

Rapid reduction of

high-level

contamination.

Should be followed by

a standard 2% nitric

acid rinse to re-

equilibrate the system.

Use with caution as it

can be more corrosive

to instrument

components.

2% Nitric Acid +

0.01% Triton X-100
2-4 minutes

Can be more effective

for samples with high

dissolved solids or

organic matrices.

The surfactant helps

to wet surfaces and

remove deposits.

This technical support center guide provides a comprehensive overview of troubleshooting

strontium memory effects in MC-ICP-MS. By following these FAQs, troubleshooting guides, and

experimental protocols, researchers can effectively manage and mitigate strontium carryover,

leading to more accurate and reliable isotopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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